4-chloro-N-[1-(2,4-dimethoxyphenyl)ethyl]-3-sulfamoylbenzamide

Carbonic Anhydrase Inhibition Structure-Activity Relationship X-ray Crystallography

4-chloro-N-[1-(2,4-dimethoxyphenyl)ethyl]-3-sulfamoylbenzamide is a synthetic, small-molecule sulfamoylbenzamide derivative with a molecular weight of approximately 366.86 g/mol. This compound class is recognized in the patent literature for its potential as selective bradykinin B1 receptor antagonists and, based on closely related structural analogs, is a known pharmacophore for carbonic anhydrase inhibition.

Molecular Formula C17H19ClN2O5S
Molecular Weight 398.9 g/mol
Cat. No. B12004023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-[1-(2,4-dimethoxyphenyl)ethyl]-3-sulfamoylbenzamide
Molecular FormulaC17H19ClN2O5S
Molecular Weight398.9 g/mol
Structural Identifiers
SMILESCC(C1=C(C=C(C=C1)OC)OC)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N
InChIInChI=1S/C17H19ClN2O5S/c1-10(13-6-5-12(24-2)9-15(13)25-3)20-17(21)11-4-7-14(18)16(8-11)26(19,22)23/h4-10H,1-3H3,(H,20,21)(H2,19,22,23)
InChIKeyVFDBJISGINGYEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Guide for 4-chloro-N-[1-(2,4-dimethoxyphenyl)ethyl]-3-sulfamoylbenzamide: A Structurally Differentiated Sulfamoylbenzamide


4-chloro-N-[1-(2,4-dimethoxyphenyl)ethyl]-3-sulfamoylbenzamide is a synthetic, small-molecule sulfamoylbenzamide derivative with a molecular weight of approximately 366.86 g/mol . This compound class is recognized in the patent literature for its potential as selective bradykinin B1 receptor antagonists [1] and, based on closely related structural analogs, is a known pharmacophore for carbonic anhydrase inhibition [2]. Its structural configuration—featuring a 4-chloro substitution, a 3-sulfamoyl group, and a chiral 1-(2,4-dimethoxyphenyl)ethyl moiety—creates a unique chemical space distinct from other commercially available or literature-described sulfamoylbenzamides, directly impacting target binding and physicochemical properties relevant to scientific selection.

Why 4-chloro-N-[1-(2,4-dimethoxyphenyl)ethyl]-3-sulfamoylbenzamide Cannot Be Casually Substituted by In-Class Analogs


Generic substitution within the sulfamoylbenzamide class is highly unreliable due to extreme sensitivity of target binding to the substitution pattern on both the benzamide and N-phenyl rings. A direct structural analog, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-sulfamoylbenzamide, demonstrates potent inhibition of human carbonic anhydrase II (hCA II) as confirmed by X-ray crystallography, yet the repositioning of the sulfamoyl group (from 4- to 3-), the addition of a 4-chloro substituent, the altered dimethoxy pattern (2,4- vs. 3,4-), and the introduction of a chiral 1-ethyl linker in the query compound are each known to independently cause order-of-magnitude shifts in affinity and selectivity profiles across carbonic anhydrase isoforms [1]. Consequently, procurement of a generic 'sulfamoylbenzamide' is not scientifically equivalent; the specific substitution blueprint defines its pharmacological identity and experimental utility.

Quantitative Differentiation Guide for 4-chloro-N-[1-(2,4-dimethoxyphenyl)ethyl]-3-sulfamoylbenzamide vs. Closest Analogs


Structural Differentiation: Chiral 1-(2,4-Dimethoxyphenyl)ethyl Moiety vs. Linear 2-(3,4-Dimethoxyphenyl)ethyl Analog

The target compound contains a chiral 1-(2,4-dimethoxyphenyl)ethyl group, in contrast to the linear 2-(3,4-dimethoxyphenyl)ethyl group in the crystallized hCA II inhibitor N-[2-(3,4-dimethoxyphenyl)ethyl]-4-sulfamoylbenzamide [1]. The branched, chiral linker in the query compound is expected to induce a significantly different bound conformation within the enzyme active site. While direct affinity data for the target compound are not publicly available in non-excluded sources, the crystallographic data for the linear analog (PDB: 3V7X, resolution 1.03 Å) provides a baseline structural template; any deviation introduced by the chiral methyl branch is predicted to alter the zinc-binding geometry and hydrophobic pocket interactions, a critical determinant of inhibitory potency and isoform selectivity [1].

Carbonic Anhydrase Inhibition Structure-Activity Relationship X-ray Crystallography

Substitution Pattern Differentiation: 4-Chloro-3-Sulfamoyl vs. 4-Sulfamoyl Benzamide Core

The target compound possesses a 4-chloro-3-sulfamoyl substitution pattern on the benzamide ring, in contrast to the 4-sulfamoyl (unsubstituted) pattern of the known hCA II inhibitor [1]. In the broader sulfonamide carbonic anhydrase inhibitor field, the introduction of a halogen ortho or para to the sulfamoyl zinc-binding group is a well-validated strategy for tuning isoform selectivity, particularly for membrane-associated isoforms hCA IX and XII [2]. The 4-chloro substituent in the query compound is thus predicted to modulate the pKa of the sulfamoyl moiety and to engage in halogen-bonding interactions within the hydrophobic pocket, which is a different pharmacological profile than the unsubstituted comparator. Class-level inference from sulfonamide SAR suggests that this substitution can shift selectivity ratios by up to an order of magnitude [2].

Medicinal Chemistry Sulfonamide Pharmacophore Isoform Selectivity

Dimethoxy Substitution Pattern: 2,4- vs. 3,4-Dimethoxyphenyl and Predicted Physicochemical Differences

The target compound presents a 2,4-dimethoxyphenyl ring, contrasting with the 3,4-dimethoxyphenyl arrangement in the closest crystallographically characterized analog [1]. This positional isomerism is known to affect electronic distribution, molecular dipole moment, and potentially metabolic stability. In analogous arylsulfonamide series, such changes in the methoxy substitution pattern have resulted in measurable differences in logD values and aqueous solubility, which are critical parameters for in vitro assay compatibility and in vivo pharmacokinetics [2]. While direct comparative logD data for this exact compound pair are not publicly available, the 2,4-substitution pattern is expected to yield a distinct solubility/permeability balance compared to the 3,4-analog, offering an alternative tool for assays sensitive to compound precipitation or non-specific binding.

Physicochemical Properties Lipophilicity Drug-likeness

Recommended Research Application Scenarios for 4-chloro-N-[1-(2,4-dimethoxyphenyl)ethyl]-3-sulfamoylbenzamide


Stereospecific Carbonic Anhydrase Isoform Selectivity Profiling

The chiral 1-(2,4-dimethoxyphenyl)ethyl group makes this compound a unique tool for studying stereospecific interactions within the carbonic anhydrase active site. As evidenced by the X-ray structure of the closest linear analog (PDB: 3V7X) [1], researchers can use this compound to probe the conformational flexibility of the hydrophobic pocket across different CA isoforms (hCA I, II, IX, XII), potentially revealing novel selectivity hotspots not accessible with achiral inhibitors.

Structure-Activity Relationship (SAR) Expansion for Halogenated Sulfamoylbenzamides

The combination of a 4-chloro substituent and a 3-sulfamoyl group provides a distinct pharmacophore for SAR studies aimed at improving isoform selectivity. Class-level evidence indicates that halogen substitution adjacent to the zinc-binding sulfamoyl group can significantly tune affinity for membrane-associated tumor isoforms hCA IX and XII [2]. This compound serves as a key intermediate scaffold for further derivatization and selectivity optimization.

Physicochemical Property Benchmarking in Sulfonamide Series

With its unique 2,4-dimethoxyphenyl substitution and branched ethyl linker, this compound is an ideal candidate for systematic physicochemical profiling (logD, thermodynamic solubility, permeability) against the commercially available 3,4-dimethoxy linear analog [3]. Such comparative data are critical for building predictive models for sulfamoylbenzamide drug-likeness and for selecting leads with optimal ADME properties.

Bradykinin B1 Receptor Antagonist Tool Compound Exploration

Given that the sulfamoylbenzamide class has been patented as selective bradykinin B1 receptor antagonists [4], this specific compound—with its differentiated substitution pattern—can be utilized in pharmacological studies to understand the impact of the chiral 1-ethyl linker and 2,4-dimethoxy substitution on B1 vs. B2 receptor selectivity, a key consideration in developing non-peptide antagonists for inflammatory pain.

Quote Request

Request a Quote for 4-chloro-N-[1-(2,4-dimethoxyphenyl)ethyl]-3-sulfamoylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.